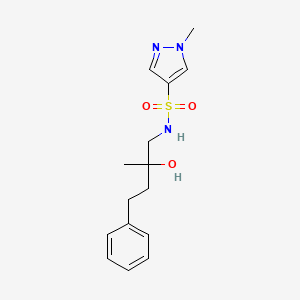

N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-methyl-1H-pyrazole-4-sulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-methylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3S/c1-15(19,9-8-13-6-4-3-5-7-13)12-17-22(20,21)14-10-16-18(2)11-14/h3-7,10-11,17,19H,8-9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKRRCPGRRGBTKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)(CNS(=O)(=O)C2=CN(N=C2)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Attachment of the sulfonamide group: This step involves the reaction of the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

Introduction of the hydroxy-phenylbutyl group: This step can be carried out through a nucleophilic substitution reaction where the pyrazole-sulfonamide intermediate reacts with a suitable alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the sulfonamide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, where nucleophiles like amines or thiols can replace the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Amines, thiols, base catalysts like triethylamine.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-methyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structure, which may interact with biological targets in novel ways.

Biological Research: The compound can be used as a probe to study enzyme interactions, particularly those involving sulfonamide groups.

Industrial Applications: It may be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.

Wirkmechanismus

The mechanism of action of N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates of certain enzymes, allowing the compound to inhibit enzyme activity. This inhibition can occur through competitive binding at the active site or through allosteric modulation, affecting the enzyme’s function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-thiophenesulfonamide

- N-(2-hydroxy-2-methyl-4-phenylbutyl)cyclobutanecarboxamide

- N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzamide

Uniqueness

N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-methyl-1H-pyrazole-4-sulfonamide stands out due to its unique combination of a pyrazole ring and a sulfonamide group, which provides distinct chemical properties and potential biological activities. This combination is less common in similar compounds, making it a valuable subject for further research and development.

Biologische Aktivität

N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structure combining a pyrazole ring with a sulfonamide group, which is crucial for its biological activity. The general formula is represented as:

This structure allows the compound to interact with various biological targets, mimicking natural substrates of certain enzymes.

The biological activity of N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-methyl-1H-pyrazole-4-sulfonamide primarily stems from its ability to inhibit specific enzymes. The sulfonamide group can mimic substrates, leading to competitive inhibition at enzyme active sites or allosteric modulation. This mechanism is particularly relevant in the context of anti-inflammatory and antimicrobial activities.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

-

Anti-inflammatory Activity :

- Studies have shown that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. For instance, certain synthesized pyrazole derivatives demonstrated up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM, compared to standard drugs like dexamethasone .

- Antimicrobial Properties :

- Neuroprotective Effects :

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Up to 85% TNF-α inhibition at 10 µM | |

| Antimicrobial | Effective against E. coli and S. aureus | |

| Neuroprotective | Modulation of neurotransmitter systems |

Research Highlights

- Anti-inflammatory Studies :

- Antimicrobial Research :

- Neuroprotective Studies :

Q & A

(Basic) What are the standard synthetic routes for N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-methyl-1H-pyrazole-4-sulfonamide, and how is purity ensured?

Methodological Answer:

The synthesis typically involves nucleophilic substitution between 1-methyl-1H-pyrazole-4-sulfonyl chloride and an amine intermediate (e.g., 2-hydroxy-2-methyl-4-phenylbutylamine). Key steps include:

- Sulfonamide formation: Reacting the sulfonyl chloride with the amine in a polar aprotic solvent (e.g., DMF) at 80–100°C under nitrogen .

- Purification: Column chromatography or recrystallization to achieve >95% purity.

- Characterization: Confirm structure via /-NMR (e.g., pyrazole protons at δ 7.5–8.0 ppm) and high-resolution mass spectrometry (HRMS) .

(Basic) Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Methodological Answer:

- NMR Spectroscopy:

- -NMR: Identify pyrazole protons (singlet at δ 7.8–8.2 ppm), hydroxy group (broad peak at δ 2.5–3.5 ppm), and aromatic phenyl protons (δ 7.2–7.4 ppm) .

- -NMR: Confirm sulfonamide carbonyl (δ 165–170 ppm) and quaternary carbons .

- Mass Spectrometry: HRMS to verify molecular ion ([M+H]) and fragmentation patterns .

- IR Spectroscopy: Detect sulfonamide S=O stretches (1350–1150 cm) and O-H stretches (3200–3600 cm) .

(Advanced) How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) during characterization?

Methodological Answer:

- Step 1: Cross-validate with alternative techniques (e.g., 2D NMR like HSQC/HMBC to assign ambiguous protons/carbons) .

- Step 2: Compare with computational predictions (DFT calculations for NMR chemical shifts) .

- Step 3: Assess solvent effects (e.g., DMSO-d vs. CDCl) and trace impurities via LC-MS .

(Basic) What known biological activities have been reported for this compound?

Methodological Answer:

- Antimicrobial Activity: MIC values of 0.22–0.25 μg/mL against Staphylococcus aureus and epidermidis in pyrazole-sulfonamide analogs .

- Anti-inflammatory Effects: Inhibition of TNF-α and IL-6 (up to 85% at 10 μM) in macrophage models .

- Target Interactions: Structural analogs show affinity for 5-HT receptors, suggesting serotonin pathway modulation .

(Advanced) How to design assays to elucidate the compound’s mechanism of action in cancer cell lines?

Methodological Answer:

- Proliferation Assays: Use MTT/XTT on U937 cells; compare IC values with controls (e.g., doxorubicin) .

- Pathway Analysis: Western blotting for apoptosis markers (caspase-3/9) and cell cycle regulators (p21, cyclin D1) .

- Receptor Binding: Radioligand displacement assays (e.g., -8-OH-DPAT for 5-HT) .

(Advanced) What strategies optimize reaction yields for scale-up synthesis while maintaining purity?

Methodological Answer:

- Process Optimization: Use continuous flow reactors for controlled temperature/pH, reducing side reactions .

- Catalyst Screening: Test bases (e.g., EtN vs. DBU) to enhance nucleophilic substitution efficiency .

- In-line Analytics: Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

(Basic) How does structural modification of the pyrazole ring influence bioactivity?

Methodological Answer:

- Electron-Withdrawing Groups (e.g., -CF): Increase metabolic stability and receptor binding affinity .

- Substitution Position: C-3/C-5 modifications alter steric hindrance, impacting enzyme inhibition (e.g., COX-2) .

- Data Example: Fluorine substitution at C-4 improves MIC values by 30% in analogs .

(Advanced) How to address discrepancies in reported IC50_{50}50 values across studies?

Methodological Answer:

- Standardize Assay Conditions: Control cell passage number, serum concentration, and incubation time .

- Validate with Positive Controls: Use reference inhibitors (e.g., celecoxib for COX-2) to calibrate potency .

- Meta-Analysis: Compare data across >3 independent labs using shared compound batches .

(Basic) What are the thermal stability profiles of this compound, and how are they assessed?

Methodological Answer:

- DSC/TGA: Determine melting point (e.g., 180–200°C) and decomposition onset temperature .

- Accelerated Stability Testing: Store at 40°C/75% RH for 4 weeks; monitor purity via HPLC .

(Advanced) What computational methods predict binding modes with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina with crystal structures (e.g., 5-HT PDB: 7E2Z) to identify key interactions (H-bonds with Ser159, hydrophobic contacts) .

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.